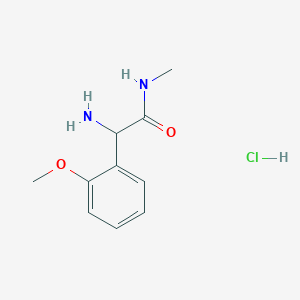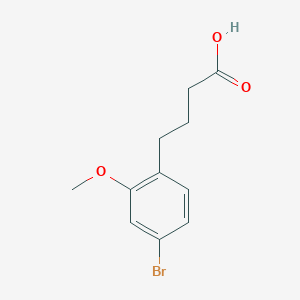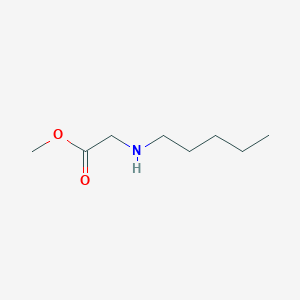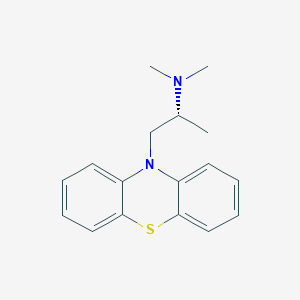
(+)-Promethazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Promethazine is a first-generation antihistamine and antipsychotic medication. It is commonly used to treat allergies, nausea, and motion sickness. The compound is a derivative of phenothiazine and has a chiral center, making it optically active. The (+)-enantiomer is the active form of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Promethazine typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride in the presence of a base such as sodium amide. The reaction is carried out under reflux conditions to yield the desired product. The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Promethazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The parent compound, this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(+)-Promethazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Extensively studied for its antihistamine and antiemetic properties. It is also being researched for its potential use in treating psychiatric disorders.
Industry: Utilized in the formulation of various pharmaceutical products.
Mécanisme D'action
(+)-Promethazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine. It also has anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The molecular targets include histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Diphenhydramine: A first-generation antihistamine with similar sedative effects.
Meclizine: Used to treat motion sickness and vertigo, similar to (+)-Promethazine.
Uniqueness
This compound is unique due to its combination of antihistamine, antiemetic, and antipsychotic properties. Its ability to act on multiple receptor types makes it versatile in treating various conditions.
Propriétés
Numéro CAS |
67253-23-0 |
|---|---|
Formule moléculaire |
C17H20N2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(2R)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m1/s1 |
Clé InChI |
PWWVAXIEGOYWEE-CYBMUJFWSA-N |
SMILES isomérique |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)

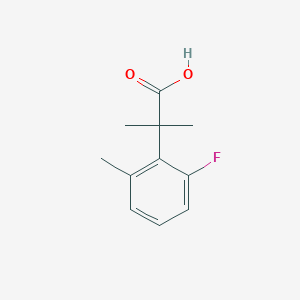
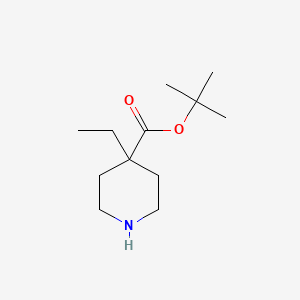
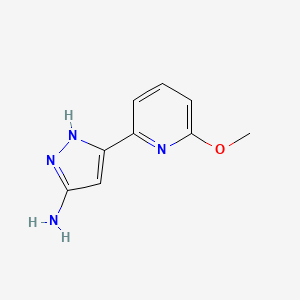
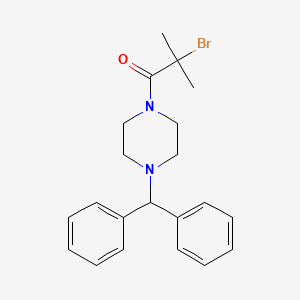
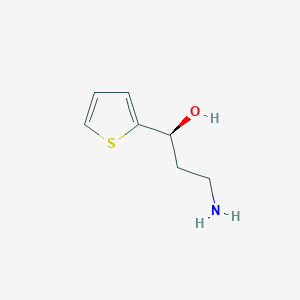
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)

